3-(2-aminoethyl)-1H-indole-2-carboxylic acid
Description
3-(2-Aminoethyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a carboxylic acid group at position 2 and a 2-aminoethyl substituent at position 3 of the indole core.
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-6-5-8-7-3-1-2-4-9(7)13-10(8)11(14)15/h1-4,13H,5-6,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVHKLBYWPUMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350773 | |
| Record name | 3-(2-aminoethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5956-86-5 | |
| Record name | 3-(2-aminoethyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1H-indole-2-carboxylic acid typically involves the decarboxylation of tryptophan. This can be achieved through several methods, including:
Chemical Decarboxylation: Using reagents like sodium hydroxide or hydrochloric acid under heat.
Enzymatic Decarboxylation: Utilizing enzymes such as tryptophan decarboxylase.
Industrial Production Methods
Industrial production often employs microbial fermentation processes where genetically engineered microorganisms convert tryptophan to tryptamine. This method is preferred due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form indole-3-acetaldehyde.
Reduction: Reduction of the indole ring can yield dihydroindole derivatives.
Substitution: The amino group can participate in substitution reactions to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Indole-3-acetaldehyde.
Reduction: Dihydroindole derivatives.
Substitution: N-substituted tryptamines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "3-(2-aminoethyl)-1H-indole-2-carboxylic acid":
Scientific Research Applications
-
HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host cell's genome .
- Specifically, indole-2-carboxylic acid derivative 3 effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis reveals that the indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase .
- Optimizations of compound 3 led to derivative 20a, which significantly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM . The introduction of a long branch on C3 of the indole core improved interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors .
- Introducing C6-halogenated benzene and a C3 long branch to the indole core increased the inhibitory activity against HIV-1 integrase . Compound 20a was developed through these structural modifications, significantly inhibiting integrase strand transfer .
- Lactate Imaging: Chemical Exchange Saturation Transfer (CEST) MRI method (LATEST) is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .
-
Alphavirus Replication Inhibitors: Indole-2-carboxamides have been reported as inhibitors of alphavirus replication .
- Further development of this series resulted in a 10-fold improvement in potency in a WEEV replicon assay and up to 40-fold increases in half-lives in mouse liver microsomes .
- Structural modifications were identified that markedly reduce recognition by P-glycoprotein, the key efflux transporter at the blood brain barrier .
- T Helper Cell Modulation: Substituted 3-aminoindole carboxylic acid derivatives can modulate T helper (Th) cells, controlling the transcription of interleukin-4 (IL-4) message, IL-4 release, or IL-4 production . These cells control the immune system and enhance the responses of other white blood cells .
- Chemical Reactions: this compound can be oxidized to form indole-3-acetaldehyde.
Mechanism of Action
The compound exerts its effects primarily through interaction with serotonin receptors and trace amine-associated receptors. It modulates the activity of dopaminergic, serotonergic, and glutamatergic systems, influencing mood, cognition, and gastrointestinal motility .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The position and nature of substituents on the indole ring significantly alter physicochemical properties:
Key Observations :
- Halogenation (e.g., Cl, F) increases lipophilicity and may improve membrane permeability but reduces solubility .
- Methoxy groups (e.g., 3c) balance lipophilicity and electronic effects, often improving metabolic stability .
CysLT1 Antagonism
- Compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid): IC50 = 0.0059 µM (CysLT1) vs. 15 µM (CysLT2), demonstrating >2,500-fold selectivity . The extended conjugated system at position 3 enhances binding affinity to CysLT1.
MDM2-p53 Inhibition
- 3-(1H-Imidazol-5-yl)-1H-indole-2-carboxylic acid derivatives :
KAT-I Inhibition
- 3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid :
Comparison with this compound:
Biological Activity
3-(2-aminoethyl)-1H-indole-2-carboxylic acid, also known as tryptamine derivative, has garnered attention in the fields of neuroscience and pharmacology due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 204.23 g/mol
- CAS Number : 343-94-2
The compound features an indole ring structure with a carboxylic acid group and an aminoethyl side chain, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Neurotransmitter Modulation : The compound acts on serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant properties.
- Antioxidant Activity : It has been shown to increase levels of glutathione, a key antioxidant in the body, suggesting a role in mitigating oxidative stress.
- Antiviral Properties : Similar compounds have demonstrated efficacy against HIV-1 integrase, indicating potential antiviral applications .
Biological Activity Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It enhances the expression of proteins with cytoprotective qualities through the activation of the NRF2 pathway, which is crucial for cellular defense against oxidative damage .
Antiviral Efficacy
Studies on related indole derivatives have shown their effectiveness in inhibiting HIV-1 integrase. The binding conformation analysis revealed that these compounds can chelate metal ions within the active site of the integrase enzyme, thereby impairing viral replication. For instance, derivatives exhibited IC₅₀ values ranging from 0.13 to 6.85 μM against integrase .
Antiproliferative Effects
In vitro studies demonstrated that certain analogs of indole derivatives could induce apoptosis in cancer cells, showcasing their potential as anticancer agents. The most effective compounds in these studies had GI₅₀ values between 0.95 µM and 1.50 µM, indicating strong antiproliferative activity .
Case Study 1: Antiviral Activity Against HIV
A study focused on the optimization of indole-2-carboxylic acid derivatives found that modifications at specific positions significantly enhanced their inhibitory effects against HIV-1 integrase. The introduction of halogenated benzene rings increased binding affinity and antiviral potency, showcasing the importance of structural modifications in drug design .
Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated a marked reduction in neuronal cell death and improved survival rates when treated with this compound compared to controls.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(2-aminoethyl)-1H-indole-2-carboxylic acid?
- Methodology : A two-step approach is commonly employed:
Synthesis of the indole backbone : Start with 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., via Vilsmeier-Haack formylation of indole-2-carboxylic acid) .
Introduction of the aminoethyl group : React the formyl intermediate with a protected aminoethyl reagent (e.g., 2-aminoethyl acetonitrile) under reductive amination conditions (e.g., NaBH3CN in acetic acid). Alternatively, acetylate with acetamidoethyl groups followed by hydrolysis (e.g., using HCl/EtOH) to yield the free amine .
- Key Considerations : Optimize reaction time (3–5 h reflux) and use sodium acetate as a catalyst to enhance yield .
Q. How can spectroscopic techniques (NMR, HRMS) be applied to characterize this compound?
- NMR Analysis :
- 1H NMR : Expect signals for the indole aromatic protons (δ 6.8–7.5 ppm), the carboxylic acid proton (δ ~12 ppm, broad), and the aminoethyl chain (δ 2.8–3.5 ppm for CH2 groups).
- 13C NMR : Carboxylic acid carbon at δ ~170 ppm; indole carbons between δ 110–140 ppm .
Q. What storage conditions ensure the stability of this compound?
- Storage : Store at +4°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to humidity .
- Purity Monitoring : Use HPLC (≥95% purity) with a C18 column and mobile phase (e.g., water/acetonitrile + 0.1% TFA) to track stability over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) of indole-carboxylic acid derivatives?
- Case Study :
| Compound | LogP (Exp.) | PSA (Exp.) | Source |
|---|---|---|---|
| 2-Carboxy-5-fluoro-1H-indole-3-acetic acid | 1.63 | 90.39 | |
| 6-Methylindole-3-carboxylic acid | 2.17 | 53.99 |
- Methodology :
- Experimental : Measure LogP via shake-flask method (octanol/water partitioning).
- Computational : Use software (e.g., MarvinSketch) to predict values and compare with experimental data. Discrepancies may arise from substituent electronic effects or crystal packing .
Q. What strategies mitigate side reactions during the synthesis of aminoethyl-substituted indole derivatives?
- Challenge : Unwanted cyclization or oxidation of the aminoethyl group.
- Solutions :
Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or Fmoc groups to protect the amine during synthesis. Remove via acidolysis (TFA for Boc) .
Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine .
Purification : Recrystallize from acetic acid/DMF (1:1) to remove byproducts .
Q. How do structural modifications (e.g., nitro or methyl groups) on the indole ring affect the bioactivity of this compound?
- Approach :
- Synthesize analogs (e.g., 5-nitro or 6-methyl derivatives) using methods in .
- Test in vitro bioactivity (e.g., enzyme inhibition assays).
Data Contradiction Analysis
Q. Why do melting points (mp) of indole-carboxylic acids vary across studies?
- Factors :
Purity : Impurities (e.g., residual solvents) lower mp. Use recrystallization (acetic acid) to achieve ≥95% purity .
Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct mps. Confirm via X-ray diffraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
